Cas no 874641-27-7 (Ethyl 4-[2-[[(3,6-dichloro-2-pyridinyl)carbonyl]oxy]acetyl]-1-piperazinecarboxylate)
![Ethyl 4-[2-[[(3,6-dichloro-2-pyridinyl)carbonyl]oxy]acetyl]-1-piperazinecarboxylate structure](https://ja.kuujia.com/scimg/cas/874641-27-7x500.png)
Ethyl 4-[2-[[(3,6-dichloro-2-pyridinyl)carbonyl]oxy]acetyl]-1-piperazinecarboxylate 化学的及び物理的性質
名前と識別子
-
- Z16551511
- 874641-27-7
- EN300-26598746
- AKOS002541101
- ethyl 4-[2-(3,6-dichloropyridine-2-carbonyl)oxyacetyl]piperazine-1-carboxylate
- ETHYL 4-[2-(3,6-DICHLOROPYRIDINE-2-CARBONYLOXY)ACETYL]PIPERAZINE-1-CARBOXYLATE
- Ethyl 4-[2-[[(3,6-dichloro-2-pyridinyl)carbonyl]oxy]acetyl]-1-piperazinecarboxylate
-
- インチ: 1S/C15H17Cl2N3O5/c1-2-24-15(23)20-7-5-19(6-8-20)12(21)9-25-14(22)13-10(16)3-4-11(17)18-13/h3-4H,2,5-9H2,1H3
- InChIKey: WLCATSVZDVCLRQ-UHFFFAOYSA-N
- ほほえんだ: N1(C(OCC)=O)CCN(C(COC(C2=NC(Cl)=CC=C2Cl)=O)=O)CC1
計算された属性
- せいみつぶんしりょう: 389.0545260g/mol
- どういたいしつりょう: 389.0545260g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 6
- 重原子数: 25
- 回転可能化学結合数: 6
- 複雑さ: 500
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 2.2
- トポロジー分子極性表面積: 89Ų
じっけんとくせい
- 密度みつど: 1.427±0.06 g/cm3(Temp: 20 °C; Press: 760 Torr)(Predicted)
- ふってん: 585.9±50.0 °C(Predicted)
- 酸性度係数(pKa): 0.09±0.70(Predicted)
Ethyl 4-[2-[[(3,6-dichloro-2-pyridinyl)carbonyl]oxy]acetyl]-1-piperazinecarboxylate 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-26598746-0.05g |
ethyl 4-[2-(3,6-dichloropyridine-2-carbonyloxy)acetyl]piperazine-1-carboxylate |
874641-27-7 | 95.0% | 0.05g |
$212.0 | 2025-03-20 |
Ethyl 4-[2-[[(3,6-dichloro-2-pyridinyl)carbonyl]oxy]acetyl]-1-piperazinecarboxylate 関連文献
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Chuanchuan Fan,Ziyang Xu,Tengling Wu,Chunyan Cui,Yang Liu,Bo Liu,Jianhai Yang,Wenguang Liu Biomater. Sci., 2021,9, 5116-5126
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Myriam Linke,Norifumi Fujita,Jean-Claude Chambron,Valérie Heitz,Jean-Pierre Sauvage New J. Chem., 2001,25, 790-796
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Darren J. Dixon,Christopher I. Harding,Steven V. Ley,D. Matthew G. Tilbrook Chem. Commun., 2003, 468-469
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Sudeshna Chaudhari,Dhrubajyoti Bhattacharjya,Jong-Sung Yu RSC Adv., 2013,3, 25120-25128
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Yi Ma,Zhengbo Han,Yongke He,Liguo Yang Chem. Commun., 2007, 4107-4109
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Da-Young Kang,Sunbok Lee,Jun Hyuk Moon RSC Adv., 2014,4, 32348-32352
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Z. C. Kennedy,J. F. Christ,K. A. Evans,B. W. Arey,L. E. Sweet,M. G. Warner,R. L. Erikson,C. A. Barrett Nanoscale, 2017,9, 5458-5466
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Danyu Xia,Xiaoqing Lv,Kexian Chen,Pi Wang Dalton Trans., 2019,48, 9954-9958
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Kumaresh Ghosh,Debojyoti Tarafdar,Asmita Samadder,Anisur Rahman Khuda-Bukhsh RSC Adv., 2014,4, 58530-58535
Ethyl 4-[2-[[(3,6-dichloro-2-pyridinyl)carbonyl]oxy]acetyl]-1-piperazinecarboxylateに関する追加情報
Ethyl 4-[2-[[(3,6-dichloro-2-pyridinyl)carbonyl]oxy]acetyl]-1-piperazinecarboxylate (CAS No. 874641-27-7): A Comprehensive Overview
Ethyl 4-[2-[[(3,6-dichloro-2-pyridinyl)carbonyl]oxy]acetyl]-1-piperazinecarboxylate, identified by its CAS number 874641-27-7, is a sophisticated organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal biology. This compound belongs to a class of molecules characterized by its intricate structural framework, which includes a piperazine core and multiple functional groups that contribute to its unique chemical properties and potential biological activities.
The molecular structure of Ethyl 4-[2-[[(3,6-dichloro-2-pyridinyl)carbonyl]oxy]acetyl]-1-piperazinecarboxylate is highly complex, featuring a pyridine ring substituted with chlorine atoms at the 3 and 6 positions. This substitution pattern enhances the electron-withdrawing nature of the pyridine ring, making it a valuable component in the design of bioactive molecules. The presence of ester and amide functionalities further contributes to the compound's reactivity and potential interactions with biological targets.
In recent years, there has been growing interest in the development of novel compounds that can modulate biological pathways associated with various diseases. Ethyl 4-[2-[[(3,6-dichloro-2-pyridinyl)carbonyl]oxy]acetyl]-1-piperazinecarboxylate has been studied for its potential role in inhibiting key enzymes and receptors involved in inflammatory responses, cancer progression, and neurodegenerative disorders. Its unique structural features make it a promising candidate for further exploration in drug discovery.
One of the most compelling aspects of Ethyl 4-[2-[[(3,6-dichloro-2-pyridinyl)carbonyl]oxy]acetyl]-1-piperazinecarboxylate is its ability to interact with multiple biological targets. The piperazine moiety is known for its capacity to bind to a wide range of proteins, including those involved in neurotransmitter signaling and immune responses. Additionally, the ester and amide groups provide opportunities for further chemical modifications, allowing researchers to fine-tune the compound's properties for specific applications.
Recent studies have highlighted the importance of understanding the structural-activity relationships (SAR) of compounds like Ethyl 4-[2-[[(3,6-dichloro-2-pyridinyl)carbonyl]oxy]acetyl]-1-piperazinecarboxylate. By analyzing how changes in the molecular structure affect biological activity, researchers can identify key pharmacophores and optimize drug candidates for improved efficacy and selectivity. The compound's complex architecture offers numerous possibilities for such SAR studies, making it an invaluable tool in medicinal chemistry research.
The synthesis of Ethyl 4-[2-[[(3,6-dichloro-2-pyridinyl)carbonyl]oxy]acetyl]-1-piperazinecarboxylate involves multiple steps that require precise control over reaction conditions. The introduction of chlorine atoms into the pyridine ring is a critical step that must be carefully managed to ensure high yield and purity. Subsequent functionalization with ester and amide groups further complicates the synthetic route but is essential for achieving the desired biological properties.
In terms of biological activity, Ethyl 4-[2-[[(3,6-dichloro-2-pyridinyl)carbonyl]oxy]acetyl]-1-piperazinecarboxylate has shown promise in preclinical studies as a potential therapeutic agent. Its ability to modulate key signaling pathways has led to investigations into its effects on inflammation, cancer cell proliferation, and neuroprotection. These findings have sparked interest among researchers looking for novel treatments for these conditions.
The development of new drugs often involves extensive testing to evaluate their safety and efficacy. Ethyl 4-[2-[[(3,6-dichloro-2-pyridinyl)carbonyl]oxy]acetyl]-1-piperazinecarboxylate is currently undergoing rigorous evaluation in both in vitro and in vivo models. These studies aim to provide a comprehensive understanding of its pharmacological profile and to identify any potential side effects or limitations.
One area where Ethyl 4-[2-[[(3,6-dichloro-2-pyridinyl)carbonyl]oxy]acetyl]-1-piperazinecarboxylate shows particular promise is in the treatment of neurological disorders. The piperazine core is known to interact with neurotransmitter receptors, suggesting that this compound could have effects on cognitive function and mood regulation. Further research is needed to fully elucidate these potential applications.
The role of computational chemistry in drug discovery cannot be overstated. Advanced computational methods are being used to predict the interactions between Ethyl 4-[2-[[(3,6-dichloro-2-pyridinyl)carbonyl]oxy]acetyl]-1-piperazinecarboxylate and its biological targets. These simulations help researchers design more effective molecules by identifying optimal binding orientations and predicting potential side effects.
In conclusion, Ethyl 4-[2-[[(3,6-dichloro-2-pyridinyl)carbonyl]oxy]acetyl]-1-piperazinecarboxylate (CAS No. 874641-27-7) is a structurally complex compound with significant potential in pharmaceutical research. Its unique properties make it an attractive candidate for further exploration in drug discovery efforts aimed at treating various diseases. As our understanding of biological pathways continues to grow, compounds like this one will play an increasingly important role in developing new therapies.
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